20S Proteasome-IN-3

Proteasome Inhibition Cancer Research Target Validation

Reproducible oncology research requires defined proteasome subunit selectivity. Generic inhibitors introduce uncontrolled variables. 20S Proteasome-IN-3 (Compound 10b) offers: - **Validated potency:** β5 subunit IC50 = 1.64 μM (biochemical assay) - **Cellular activity:** Antiproliferative IC50s: SW480 (5.34 μM), A375 (5.66 μM), DU145 (9.69 μM), HeLa (7.03 μM) - **Human-specific:** Characterized for mammalian ubiquitin-proteasome pathway studies - **Moderate potency:** Ideal for partial inhibition protocols & combination therapy screens Supplied from 50 mg to 250 mg. Immediate dispatch for R&D.

Molecular Formula C34H43N3O8
Molecular Weight 621.7 g/mol
Cat. No. B12408061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20S Proteasome-IN-3
Molecular FormulaC34H43N3O8
Molecular Weight621.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)C1=CC=CO1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C34H43N3O8/c1-21(2)18-26(30(39)29-8-7-17-44-29)35-31(40)27(19-22-9-13-24(38)14-10-22)36-32(41)28(37-33(42)45-34(3,4)5)20-23-11-15-25(43-6)16-12-23/h7-17,21,26-28,38H,18-20H2,1-6H3,(H,35,40)(H,36,41)(H,37,42)/t26-,27-,28-/m0/s1
InChIKeyPIHVFDCGCIKOJQ-KCHLEUMXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20S Proteasome-IN-3 Chemical Structure & Properties


20S Proteasome-IN-3 (CAS: 1803040-07-4), also designated as Compound 10b, is a small-molecule inhibitor that selectively targets the β5 subunit (chymotrypsin-like activity) of the 20S proteasome core particle, exhibiting an in vitro IC50 of 1.64 μM . This compound is classified within the broader family of proteasome inhibitors and has been shown to exert anti-tumor proliferation activity across multiple human cancer cell lines, including SW480, DU145, A375, and HeLa, with IC50 values ranging from 5.34 to 9.69 μM [1]. Its defined chemical structure, molecular weight (621.72 g/mol), and lipophilic profile (LogP 5.7) distinguish it from other proteasome-targeting chemotypes, making it a valuable tool compound for investigating ubiquitin-proteasome pathway modulation in oncology research .

Workflow β5 proteasome subunit inhibition studies
Screening Antiproliferative assays across cancer cell lines
Format Research-use tool compound, mg scale supply

Why 20S Proteasome-IN-3 Is Not Substitutable


Generic substitution of proteasome inhibitors is scientifically invalid due to profound differences in target subunit selectivity, binding kinetics, and physicochemical properties that directly impact experimental outcomes. 20S Proteasome-IN-3 is a specific inhibitor of the β5 subunit with an IC50 of 1.64 μM, whereas clinical agents like Bortezomib and Carfilzomib exhibit sub-nanomolar to low nanomolar potency (Ki of 0.6 nM and IC50 of ~5 nM, respectively) and often display broader proteasome subunit reactivity or distinct covalent binding mechanisms . Furthermore, 20S Proteasome-IN-3 possesses a unique chemical scaffold (molecular weight 621.72, LogP 5.7) that results in different solubility, permeability, and off-target profiles compared to peptidomimetic boronates (e.g., Bortezomib) or epoxyketones (e.g., Carfilzomib), necessitating distinct formulation and experimental handling protocols [1]. The quantitative evidence below demonstrates that these are not interchangeable tool compounds and that selection must be driven by specific assay compatibility and research objectives.

Subunit selectivity
β5, β2, β1, and immunoproteasome profiles may differ across inhibitors, shifting cellular response.
Binding mechanism
Covalent vs. non-covalent and reversible vs. irreversible engagement can alter target residence time.
Species specificity
Human vs. parasite selectivity limits cross-application without independent validation.

20S Proteasome-IN-3 Differentiation Evidence


β5 Subunit Inhibition vs. 20S Proteasome-IN-2

20S Proteasome-IN-3 inhibits the β5 subunit of the 20S proteasome with an IC50 of 1.64 μM. This is in contrast to the clinical proteasome inhibitor Bortezomib, which exhibits a Ki of 0.6 nM (approximately 2,700-fold more potent) under comparable cell-free assay conditions . Carfilzomib, an epoxyketone-based inhibitor, also demonstrates significantly higher potency against the β5 subunit with an IC50 of approximately 5 nM . The lower potency of 20S Proteasome-IN-3 is a key differentiator, suggesting it may be a more suitable tool for studying partial or graded proteasome inhibition, avoiding the rapid, near-complete target engagement characteristic of clinical-grade inhibitors.

β5 Inhibition vs. IN-2
Reported
1.64 μM vs. 0.18 μM (9.1-fold less potent)
May support dose-response studies requiring lower potency tool
Purified human 20S β5 subunit assay
Proteasome Inhibition Cancer Research Target Validation

Antiproliferative Activity in Cancer Cell Lines

In cellular proliferation assays, 20S Proteasome-IN-3 (Compound 10b) demonstrates a distinct sensitivity profile across a panel of human cancer cell lines, with IC50 values of 5.34 μM (SW480), 9.69 μM (DU145), 5.66 μM (A375), and 7.03 μM (HeLa) after 18-24 hours of exposure [1]. This can be cross-compared to the related analog 20S Proteasome-IN-2, which shows higher biochemical potency (β5 IC50 = 0.18 μM) and anti-proliferative effects in vitro and in vivo, including cell cycle arrest at the G2/M phase . While 20S Proteasome-IN-2 is more potent, 20S Proteasome-IN-3 may offer a different therapeutic window or be more suitable for experiments where a less cytotoxic, more graded response is desired. The differential cell line sensitivity (e.g., DU145 vs. SW480) also provides a unique fingerprint for mechanistic studies.

Antiproliferative Activity
Reported
SW480: 5.34 μM; A375: 5.66 μM; HeLa: 7.03 μM; DU145: 9.69 μM (1.8-fold range)
Supports cell-type specific antiproliferative screening
18-24 h incubation, 4 human cancer cell lines
Cell Proliferation Oncology Drug Discovery

Chemical Scaffold Across Proteasome-IN Series

20S Proteasome-IN-3 possesses distinct physicochemical properties that directly impact its experimental utility compared to clinically validated proteasome inhibitors. The compound has a molecular weight of 621.72 g/mol and a calculated LogP of 5.7, indicating high lipophilicity [1]. In contrast, Bortezomib has a molecular weight of 384.24 g/mol and a lower LogP of 2.1 [2], while Carfilzomib is a larger tetrapeptide epoxyketone with a molecular weight of 719.9 g/mol and a LogP of 3.2 [3]. The higher LogP of 20S Proteasome-IN-3 suggests enhanced membrane permeability but also necessitates careful attention to solubility limitations in aqueous buffers, which can significantly affect experimental reproducibility and dose-response relationships.

Chemical Scaffold Diversity
Class-level inference
IN-4: parasite-selective 6.3 nM; IN-5: macrocyclic dual activity; IN-7: macrolactam 37.92 nM
Scaffold choice determines target species and potency range
Based on vendor technical datasheets
Drug Design Pharmacokinetics Compound Characterization

Structural Scaffold Differentiation: Non-Covalent Competitive Inhibitor vs. Covalent Boronate/Epoxyketone Inhibitors

20S Proteasome-IN-3 (Compound 10b) acts as a competitive inhibitor at the active sites of the proteasome's β subunits, binding non-covalently to block substrate access . This mechanism stands in contrast to Bortezomib, which is a reversible covalent inhibitor that forms a tetrahedral adduct with the catalytic threonine residue , and Carfilzomib, which is an irreversible covalent inhibitor that permanently modifies the active site . The non-covalent binding mode of 20S Proteasome-IN-3 implies a different kinetic profile (e.g., faster off-rate) and may result in a distinct duration of target engagement, which is a critical consideration for time-course experiments and for researchers aiming to model reversible, transient inhibition of the ubiquitin-proteasome system.

Mechanism of Action Medicinal Chemistry Proteasome Inhibitor Classes

20S Proteasome-IN-3 Research Applications


Antiproliferative Screening in Solid Tumor Cell Lines

Given its moderate biochemical potency (IC50 of 1.64 μM for the β5 subunit) and cellular anti-proliferative activity (IC50 values ranging from 5.34 to 9.69 μM across SW480, DU145, A375, and HeLa cells), 20S Proteasome-IN-3 is optimally suited for research models requiring a graded or partial inhibition of the ubiquitin-proteasome system, as opposed to the near-complete and rapid target engagement observed with clinical inhibitors like Bortezomib (Ki 0.6 nM) . This scenario is particularly relevant for investigating the cellular stress response, unfolded protein response (UPR) pathways, and adaptive resistance mechanisms where a sub-maximal proteotoxic insult is desired to observe dynamic cellular adaptations over time [1].

β5 Subunit Biochemical Assay Development

The non-covalent competitive inhibition mechanism of 20S Proteasome-IN-3 provides a distinct kinetic profile compared to the covalent inhibitors Bortezomib and Carfilzomib . This makes 20S Proteasome-IN-3 an ideal tool compound for side-by-side comparative studies designed to dissect the biological consequences of reversible versus irreversible target engagement. Researchers can use 20S Proteasome-IN-3 to model scenarios where the proteasome's activity is temporarily suppressed and can rapidly recover upon compound washout, contrasting with the prolonged inhibition caused by covalent binders [1]. Such studies are crucial for understanding the relationship between target residence time and downstream pharmacodynamic effects.

Combination Studies with Moderate Proteasome Inhibition

As a member of a series of topologically novel inhibitors derived from scaffold-hopping strategies around Bortezomib, 20S Proteasome-IN-3 (Compound 10b) serves as a key data point in medicinal chemistry SAR campaigns. Its distinct molecular structure (MW 621.72, LogP 5.7) and specific activity profile against the β5 subunit and a panel of cancer cell lines (e.g., differential sensitivity between SW480 and DU145 cells) provide critical benchmark data for optimizing potency, selectivity, and drug-like properties in next-generation proteasome inhibitors [1]. This compound can be used as a reference standard to evaluate the impact of structural modifications on both biochemical and cellular efficacy.

Human 20S Proteasome β5-Specific Tool

With a calculated LogP of 5.7, 20S Proteasome-IN-3 is a highly lipophilic compound, significantly more so than Bortezomib (LogP 2.1) or Carfilzomib (LogP 3.2) . This physicochemical property makes it an excellent model compound for developing and validating experimental protocols that address the challenges of working with lipophilic small molecules, such as optimization of DMSO concentration limits, assessment of non-specific binding to plasticware, and evaluation of cellular permeability versus solubility trade-offs [1]. Its use can help establish best practices for handling similar compounds in high-throughput screening and detailed cellular pharmacology studies.

Application
Selection Property
Validation Focus
Antiproliferative screening in solid tumor cell lines
Cell-line sensitivity profile
Differential response across colorectal, melanoma, prostate, cervical models
β5 subunit biochemical assay development
Reported β5 subunit IC50 range
Potency suitability as moderate-inhibition reference in assay design
Combination studies with moderate proteasome inhibition
Partial proteasome inhibition activity
Proteasome suppression level in combination research settings
Human 20S proteasome β5-specific tool
Human proteasome target specificity
Mammalian ubiquitin-proteasome pathway studies (vs. parasite-selective tools)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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